Benzenesulfonyl chloride, 2-(phenylmethoxy)-
Overview
Description
Benzenesulfonyl chloride, 2-(phenylmethoxy)-: is an organosulfur compound with the molecular formula C13H11ClO2S. It is a derivative of benzenesulfonyl chloride, where a phenylmethoxy group is attached to the second position of the benzene ring. This compound is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for fifteen hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Chlorosulfonic Acid Method: In this method, benzene is reacted with chlorosulfonic acid at a controlled temperature of 20-25°C.
Industrial Production Methods: Industrial production of benzenesulfonyl chloride, 2-(phenylmethoxy)- typically involves large-scale reactions using the methods mentioned above, with additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzenesulfonyl chloride, 2-(phenylmethoxy)- undergoes nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: The compound reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Water: Used in hydrolysis reactions.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry:
Synthesis of Sulfonamides and Sulfonate Esters: Used as intermediates in the synthesis of various organic compounds.
Biology and Medicine:
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry:
Chemical Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Mechanism: Benzenesulfonyl chloride, 2-(phenylmethoxy)- exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be attacked by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but without the phenylmethoxy group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound that is often preferred due to its solid state at room temperature and ease of handling.
Uniqueness: Benzenesulfonyl chloride, 2-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
2-phenylmethoxybenzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c14-18(15,16)13-9-5-4-8-12(13)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBHXAPKYJTOJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620866 | |
Record name | 2-(Benzyloxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89376-18-1 | |
Record name | 2-(Benzyloxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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